molecular formula C10H13NO2 B177062 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one CAS No. 199395-75-0

2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one

Cat. No. B177062
M. Wt: 179.22 g/mol
InChI Key: HKLFZRGYKCMNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one, also known as BAIBA, is a small molecule that has gained significant attention in scientific research due to its potential health benefits. BAIBA is a naturally occurring compound that is produced by the body during exercise, and it has been shown to have a range of biochemical and physiological effects that could be beneficial for human health.

Mechanism Of Action

The exact mechanism of action of 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one is not yet fully understood, but researchers believe that it may act through a variety of pathways in the body. One possibility is that 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one activates a protein called AMPK, which plays a key role in regulating energy metabolism. Another possibility is that 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one acts as a signaling molecule, interacting with other molecules in the body to produce its effects.

Biochemical And Physiological Effects

2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has been shown to have a range of biochemical and physiological effects that could be beneficial for human health. These effects include:
- Improving glucose and lipid metabolism: 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has been shown to improve insulin sensitivity and reduce blood glucose and lipid levels in animal studies.
- Reducing inflammation: 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has been shown to have anti-inflammatory effects in the body, which could be beneficial for a range of health conditions.
- Promoting muscle growth and repair: 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has been shown to stimulate muscle growth and repair in animal studies, which could be beneficial for athletes and individuals with muscle-related health conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one in lab experiments is that it is a naturally occurring compound that is produced by the body, which makes it relatively safe for use in humans. However, one limitation is that 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one is not yet well understood, and more research is needed to fully understand its mechanisms of action and potential health benefits.

Future Directions

There are many potential future directions for research on 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one, including:
- Investigating its role in metabolic health: Further research is needed to fully understand the potential benefits of 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one for metabolic health, including its effects on obesity, diabetes, and other related conditions.
- Exploring its effects on muscle health: 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has shown promise as a muscle growth and repair agent, and more research is needed to fully explore its potential in this area.
- Developing novel therapeutics: 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one could potentially be developed into a novel therapeutic agent for a range of health conditions, including metabolic disorders, inflammation, and muscle-related conditions.
In conclusion, 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one is a small molecule that has gained significant attention in scientific research due to its potential health benefits. While more research is needed to fully understand its mechanisms of action and potential applications, 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one shows promise as a novel therapeutic agent for a range of health conditions.

Scientific Research Applications

2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one has been the subject of numerous scientific studies in recent years, with researchers exploring its potential health benefits in a variety of contexts. Some of the most promising research has focused on the role of 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one in metabolic health, including its ability to improve glucose and lipid metabolism and reduce inflammation.

properties

CAS RN

199395-75-0

Product Name

2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-butanoyl-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C10H13NO2/c1-2-3-9(12)11-8-5-4-7(6-8)10(11)13/h4-5,7-8H,2-3,6H2,1H3

InChI Key

HKLFZRGYKCMNPX-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C2CC(C1=O)C=C2

Canonical SMILES

CCCC(=O)N1C2CC(C1=O)C=C2

synonyms

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(1-oxobutyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

100.3 g of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one were dissolved in acetonitrile (720 ml) and pyridine (142 ml) under nitrogen. At 12° C., 141.8 g of butyryl chloride were added dropwise over the course of 1 hour. The reaction was then stirred at room temperature for 3 hours. 720 ml of water were added to the mixture, and the phases were separated. The acetonitrile was evaporated off in vacuo, and the aqueous phase was extracted 3 times with ethyl acetate (300 ml). The combined org. phases were washed with 1N HCl (350 ml), saturated NaCl (400 ml) and water (500 ml), dried with magnesium sulphate and completely evaporated. The product was purified by distillation. 107.76 g of product were obtained as a clear liquid. The yield was 85%.
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step Two
Quantity
141.8 g
Type
reactant
Reaction Step Three
Name
Quantity
720 mL
Type
reactant
Reaction Step Four
Yield
85%

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